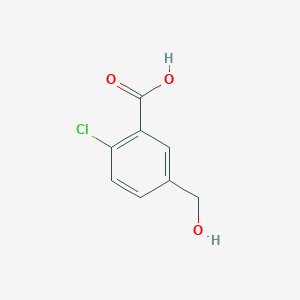

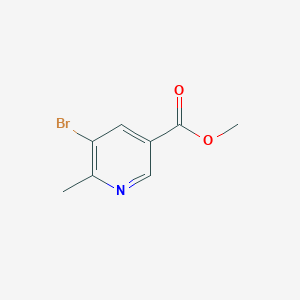

![molecular formula C12H12O2 B1427130 Spiro[chroman-2,1'-cyclobutan]-4-one CAS No. 934554-40-2](/img/structure/B1427130.png)

Spiro[chroman-2,1'-cyclobutan]-4-one

Übersicht

Beschreibung

Spiro[chroman-2,1’-cyclobutan]-4-one is a fascinating chemical compound with diverse applications in scientific research. It is a heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .

Synthesis Analysis

The synthesis of spiro compounds has been a topic of interest in recent years. For instance, a formal asymmetric (4+2) cycloaddition of 3-methylene isoindolinone and in situ-generated ortho-quinone methide substrates has been disclosed . This reaction exhibited a broad substrate scope with various substituted cyclic enamides and ortho-hydroxybenzyl alcohol derivatives to construct a series of spiro chroman-isoindolinones .Molecular Structure Analysis

The structure of Spiro[chroman-2,1’-cyclobutan]-4-one is unique and offers potential for developing novel drugs and materials. It is a fusion of a benzene nucleus with dihydropyran . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis

The field of dearomatization of aromatic compounds for the construction of spirocycle compounds has been developed rapidly over the last two decades . It provides an alternative synthetic method without using extra stoichiometric amounts of chemical oxidants or reductants .Physical And Chemical Properties Analysis

Spiro[chroman-2,1’-cyclobutan]-4-one has a molecular weight of 188.22 . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis of Spirocycles

- Application Summary : Spirocycles have unique 3D properties and are present in several natural products. However, their enantioselective synthesis is challenging, making them underrepresented in pharmaceutical libraries .

- Methods and Procedures : The enantioselective synthesis of spirocycles has been pursued by organic chemists for a long time. With the advent of organocatalysis, the methodologies for the synthesis of spirocycles have increased exponentially .

- Results and Outcomes : The development of new promising asymmetric methodologies has led to an increase in the reported methodologies for the synthesis of spirocycles .

Photoresponsive Spiro-polymers

- Application Summary : Photoresponsive polymers can alter their optical properties in response to light irradiation. They have drawn great attention over recent decades due to the increasing demands on smart optical and biological materials .

- Methods and Procedures : A series of multisubstituted spiro-polymers with high molecular weights are generated in situ in high yields. This is achieved through a straightforward CH-activated polyspiroannulation route .

- Results and Outcomes : The obtained spiro-polymers can be readily fabricated into different well-resolved fluorescent photopatterns with both turn-off and turn-on modes based on their photoinduced fluorescence change .

Enantioselective Synthesis of Spiro Compounds

- Application Summary : The enantioselective synthesis of spirocycles has been pursued by organic chemists for a long time. Despite their unique 3D properties and presence in several natural products, the difficulty in their enantioselective synthesis makes them underrepresented in pharmaceutical libraries .

- Methods and Procedures : Significant effort has been devoted towards the development of new promising asymmetric methodologies. Remarkably, with the advent of organocatalysis, the reported methodologies for the synthesis of spirocycles have increased exponentially .

- Results and Outcomes : The aim of this review is to summarize the latest trends and developments in the enantioselective synthesis of spirocompounds during these last six years .

Applications of Spirocyclic Compounds

- Application Summary : This book provides a comprehensive overview of the nomenclature, synthesis, and applications of spirocyclic compounds .

- Methods and Procedures : The book presents the most common, new, and diverse synthetic methodologies .

- Results and Outcomes : The book is intended to be a resource for academic staff and industry professionals interested in spirocyclic compounds .

Synthesis of Spiro Molecules for Photovoltaics

- Application Summary : Spiro molecules encompassing cyclopentane, cyclohexane, and cycloheptane frameworks have diverse applications in the field of photovoltaics .

- Methods and Procedures : The review summarizes the synthetic methodologies utilized to create these spiro molecules .

- Results and Outcomes : The applications of these spiro molecules in photovoltaics are investigated .

Spirocyclic Derivatives as Antioxidants

- Application Summary : Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers. An important number of spiro compounds act as antioxidants (AO), substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

- Methods and Procedures : This article provides an overview of the synthesis and various antioxidant activities found in naturally occurring and synthetic spiro compounds .

- Results and Outcomes : Molecules that presented best results for these tests were spiro compounds G14, C12, D41, C18, C15, D5, D11, E1, and C14 .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

spiro[3H-chromene-2,1'-cyclobutane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHPFHDJAVFATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[chroman-2,1'-cyclobutan]-4-one | |

CAS RN |

934554-40-2 | |

| Record name | 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)

![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)

![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)

![Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B1427062.png)

![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)

![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)